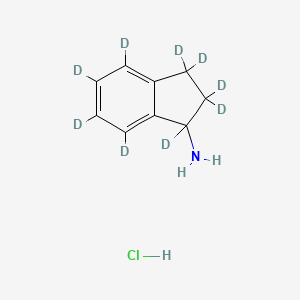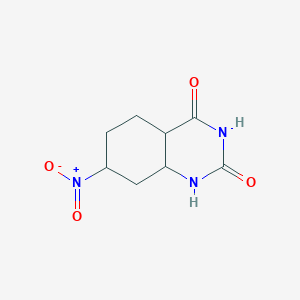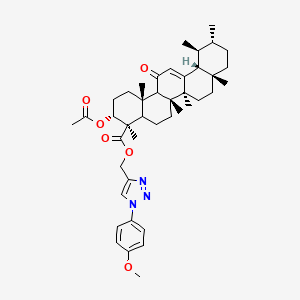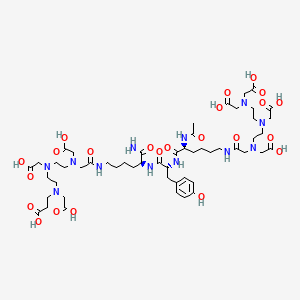
SBI-477 analog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SBI993 is a chemical compound known for its enhanced potency and pharmacokinetic properties conducive to in vivo bioavailability. It is an analog of SBI477 and is primarily used in scientific research to promote insulin signaling through the inhibition of the transcription factor MondoA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SBI993 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to the core structure to enhance its biological activity and pharmacokinetic properties.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of SBI993 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk synthesis: Large-scale reactions are carried out in industrial reactors.
Purification and isolation: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
SBI993 undergoes various chemical reactions, including:
Oxidation: SBI993 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of SBI993 with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
科学的研究の応用
SBI993 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the transcription factor MondoA and its effects on insulin signaling.
Biology: Employed in cellular and molecular biology research to investigate the regulation of gene expression and metabolic pathways.
Medicine: Potential therapeutic applications in the treatment of metabolic disorders such as diabetes, due to its ability to enhance insulin signaling.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
作用機序
SBI993 exerts its effects by inhibiting the transcription factor MondoA, which plays a crucial role in regulating glucose metabolism and insulin signaling. By inhibiting MondoA, SBI993 enhances insulin signaling, leading to improved glucose uptake and utilization in cells. This mechanism involves the downregulation of genes such as thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are involved in metabolic regulation .
類似化合物との比較
Similar Compounds
SBI477: The parent compound of SBI993, known for its role in inhibiting MondoA.
TXNIP inhibitors: Compounds that inhibit thioredoxin-interacting protein, which is also involved in glucose metabolism.
ARRDC4 inhibitors: Compounds targeting arrestin domain-containing 4, another regulator of metabolic pathways.
Uniqueness of SBI993
SBI993 is unique due to its enhanced potency and improved pharmacokinetic properties compared to its analogs. It exhibits better in vivo bioavailability, making it a more effective tool for scientific research and potential therapeutic applications .
特性
分子式 |
C23H23N3O5S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |
InChI |
InChI=1S/C23H23N3O5S/c1-29-18-6-2-16(3-7-18)20-15-32-23(24-20)25-22(28)17-4-8-19(9-5-17)31-14-21(27)26-10-12-30-13-11-26/h2-9,15H,10-14H2,1H3,(H,24,25,28) |
InChIキー |
UKNHANIKZCMGDY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


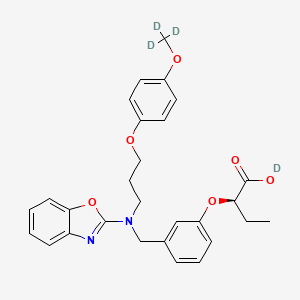
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
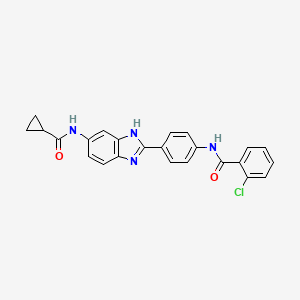

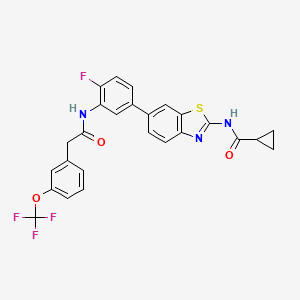
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
